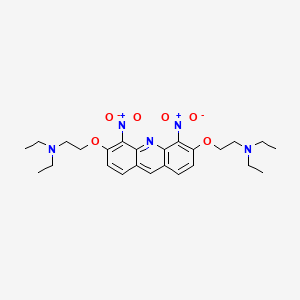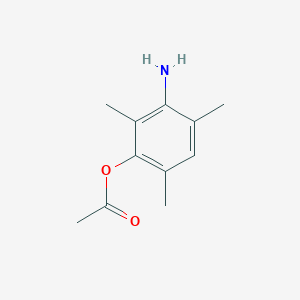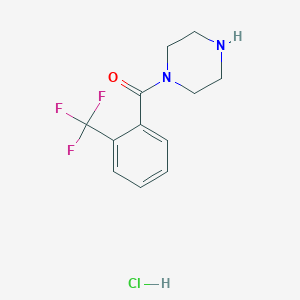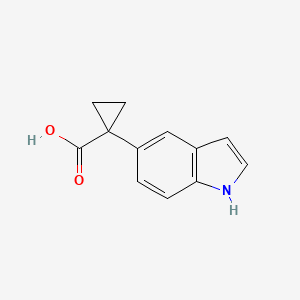
1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Introduction of the Ethanol Group: The next step involves the introduction of the ethanol group through a Grignard reaction. This can be achieved by reacting 1,3-benzodioxole with ethyl magnesium bromide.
Methylation of the Amino Group: The final step involves the methylation of the amino group using methylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, hydroxyl groups, nucleophilic reagents, varying pH conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, hydroxylated compounds.
科学的研究の応用
1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system and its potential use in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with receptors in the central nervous system, including serotonin and dopamine receptors.
Pathways Involved: It can modulate neurotransmitter release and reuptake, leading to changes in neuronal activity and signaling pathways.
類似化合物との比較
1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)ethanol: Similar structure but lacks the methylamino group.
1-(1,3-Benzodioxol-5-yl)ethanamine: Similar structure but lacks the ethanol group.
1-(1,3-Benzodioxol-5-yl)-2-aminoethanol: Similar structure but lacks the methyl group.
Uniqueness
The presence of both the methylamino and ethanol groups in this compound makes it unique compared to other similar compounds
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C10H13NO3/c1-11-5-8(12)7-2-3-9-10(4-7)14-6-13-9/h2-4,8,11-12H,5-6H2,1H3 |
InChIキー |
HRSMJYYVSRYWBF-UHFFFAOYSA-N |
正規SMILES |
CNCC(C1=CC2=C(C=C1)OCO2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















